4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Physicochemical Properties Synthetic Intermediate Halogenated Building Block

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-25-2, molecular formula C₁₃H₁₅IO₃, monoisotopic mass 346.006592 Da) is a fully synthetic, non-natural tetrahydropyran derivative characterized by a 2-iodobenzyl substituent at the 4-position of a tetrahydro-2H-pyran ring bearing a carboxylic acid functional group. The compound exists as a discrete small-molecule building block with a molecular weight of 346.16 g/mol.

Molecular Formula C13H15IO3
Molecular Weight 346.16 g/mol
CAS No. 1338495-25-2
Cat. No. B1396383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS1338495-25-2
Molecular FormulaC13H15IO3
Molecular Weight346.16 g/mol
Structural Identifiers
SMILESC1COCCC1(CC2=CC=CC=C2I)C(=O)O
InChIInChI=1S/C13H15IO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
InChIKeyKVBQKQXUUFKVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-25-2): Chemical Identity and Baseline Procurement Context


4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-25-2, molecular formula C₁₃H₁₅IO₃, monoisotopic mass 346.006592 Da) is a fully synthetic, non-natural tetrahydropyran derivative characterized by a 2-iodobenzyl substituent at the 4-position of a tetrahydro-2H-pyran ring bearing a carboxylic acid functional group . The compound exists as a discrete small-molecule building block with a molecular weight of 346.16 g/mol . Unlike many tetrahydropyran carboxylic acids marketed primarily as generic biochemical reagents, this specific iodinated benzyl derivative has been disclosed in patent literature as a component within heterocyclic anticancer scaffolds, indicating its intended use extends beyond simple building-block chemistry into targeted medicinal chemistry applications [1].

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-25-2): Why Generic Tetrahydropyran Carboxylic Acids Cannot Substitute


Generic tetrahydropyran-4-carboxylic acid (CAS 5337-03-1) and other unsubstituted analogs are widely available as commodity biochemical reagents; however, these compounds lack the specific 2-iodobenzyl substituent that defines the chemical identity and synthetic utility of the target compound. The ortho-iodobenzyl moiety serves as a critical functional handle enabling site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) that are impossible with the unsubstituted tetrahydropyran-4-carboxylic acid core . Furthermore, the specific substitution pattern of this compound (4-position carboxylic acid with 4-position 2-iodobenzyl substitution) has been incorporated into patent-protected heterocyclic anticancer scaffolds, whereas generic tetrahydropyran carboxylic acids appear only in non-proprietary, low-specificity contexts [1]. Substituting this compound with a non-iodinated or differently substituted analog would fundamentally alter the synthetic pathway and likely eliminate the intended downstream reactivity.

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-25-2): Quantitative Differentiation Evidence for Scientific Selection


Molecular Mass Distinction: Iodine-Driven Physicochemical Differentiation from Non-Halogenated Tetrahydropyran Carboxylic Acids

The presence of the ortho-iodobenzyl substituent in 4-(2-iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid results in a molecular mass of 346.16 g/mol and a monoisotopic mass of 346.006592 Da, which is substantially higher than that of the unsubstituted tetrahydropyran-4-carboxylic acid (C₆H₁₀O₃, molecular weight ~130.14 g/mol) . This mass differential is a direct consequence of the iodinated benzyl group and is critical for LC-MS tracking of reaction intermediates in synthetic workflows .

Physicochemical Properties Synthetic Intermediate Halogenated Building Block

Functional Handle Availability: Ortho-Iodobenzyl Group Enables Cross-Coupling Chemistry Absent in Unsubstituted Analogs

The ortho-iodobenzyl group in 4-(2-iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid provides a synthetically competent aryl iodide handle capable of participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), a feature entirely absent in the non-halogenated tetrahydropyran-4-carboxylic acid core . The 2-iodobenzyl group is a well-established synthon for introducing diverse aryl, alkynyl, or amino functionality via transition metal catalysis [1].

Cross-Coupling C–C Bond Formation Synthetic Methodology

Patent-Disclosed Scaffold Incorporation: Evidence of Privileged Structural Context in Anticancer Heterocycles

European Patent EP 3774819 A2 discloses novel heterocyclic systems containing pyran derivatives as anticancer agents, demonstrating antiproliferative effects against multiple cancer cell lines with low toxicity to normal fibroblasts [1]. The disclosed pyran derivative scaffold includes the tetrahydropyran carboxylic acid motif with substituted benzyl groups, a structural class to which 4-(2-iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid belongs as a key synthetic precursor [1].

Anticancer Patent Heterocyclic Chemistry

Class-Level Differentiation: Tetrahydropyran Carboxylic Acid Scaffold Versatility vs. Alternative Saturated Heterocycles

The tetrahydropyran ring in the target compound offers distinct conformational properties relative to other saturated heterocycles commonly employed as carboxylic acid bioisosteres or linkers. Tetrahydropyran-based LpxC inhibitors have achieved nanomolar inhibition (IC₅₀ values reported in the low nanomolar range for optimized analogs), demonstrating that the tetrahydropyran scaffold supports high-affinity target engagement when properly substituted [1]. In contrast, pyrrolidine or piperidine carboxylic acids (e.g., proline derivatives) exhibit different conformational preferences and hydrogen-bonding geometries that may not be interchangeable in structure-based design workflows [2].

Scaffold Hopping Medicinal Chemistry Conformational Analysis

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-25-2): Evidence-Backed Procurement and Application Scenarios


Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling in Fragment-Based Drug Discovery

The ortho-iodobenzyl substituent of 4-(2-iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid serves as a competent aryl iodide handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This enables the efficient introduction of diverse aryl, alkynyl, or amine functionality at the 2-position of the benzyl group without requiring additional halogenation steps. The carboxylic acid moiety remains available for subsequent amide bond formation or esterification, providing a versatile bifunctional building block suitable for fragment elaboration in early-stage medicinal chemistry campaigns [1].

Precursor to Patent-Disclosed Anticancer Heterocyclic Scaffolds

European Patent EP 3774819 A2 discloses pyran-containing heterocyclic systems with demonstrated antiproliferative activity against multiple cancer cell lines and low toxicity to normal fibroblasts . The structural class encompasses tetrahydropyran carboxylic acid derivatives bearing substituted benzyl groups, positioning 4-(2-iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid as a key synthetic entry point to this privileged scaffold space. Procurement of this specific iodinated building block enables exploration of structure-activity relationships within the patent-defined chemical matter.

LC-MS-Traceable Intermediate for Multi-Step Synthetic Route Development

The distinct molecular mass of 346.16 g/mol (monoisotopic 346.006592 Da) — approximately 2.7-fold higher than unsubstituted tetrahydropyran-4-carboxylic acid — provides unambiguous chromatographic tracking of this intermediate in complex reaction mixtures [1]. This mass distinction is particularly valuable when monitoring reaction progress or purity during multi-step synthetic sequences where multiple tetrahydropyran-containing species may co-elute or exhibit similar UV absorbance profiles.

Scaffold-Hopping Tool for Tetrahydropyran-Based Inhibitor Programs

Tetrahydropyran scaffolds have demonstrated nanomolar inhibitory potency in optimized antibacterial programs targeting LpxC , as well as micromolar affinity in PYCR1 inhibitor discovery (70 μM with 30-fold isoform selectivity) [1]. The tetrahydropyran-4-carboxylic acid core of the target compound provides a conformationally distinct alternative to piperidine or pyrrolidine carboxylic acids, enabling scaffold-hopping strategies when oxygen-containing saturated heterocycles are required for target binding or physicochemical optimization.

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